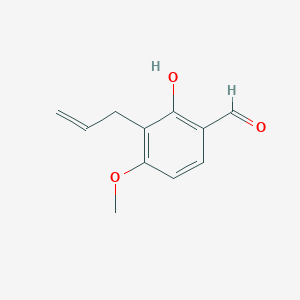






|
REACTION_CXSMILES
|
C([O:4][C:5]1[CH:12]=[C:11]([O:13][CH3:14])[CH:10]=[CH:9][C:6]=1[CH:7]=[O:8])C=C.CN(C)[C:17]1[CH:22]=CC=C[CH:18]=1>>[CH2:22]([C:12]1[C:5]([OH:4])=[C:6]([CH:9]=[CH:10][C:11]=1[O:13][CH3:14])[CH:7]=[O:8])[CH:17]=[CH2:18]
|


|
Name
|
|
|
Quantity
|
125 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)OC1=C(C=O)C=CC(=C1)OC
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C1=CC=CC=C1)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Then evaporate off the solvent in vacuo
|
|
Type
|
EXTRACTION
|
|
Details
|
extract the solution 10 times
|
|
Type
|
EXTRACTION
|
|
Details
|
Then extract the aqueous acid solution with dichloromethane
|
|
Type
|
CUSTOM
|
|
Details
|
dry
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate the organic phase
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C=C)C=1C(=C(C=O)C=CC1OC)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |